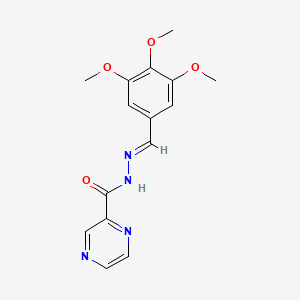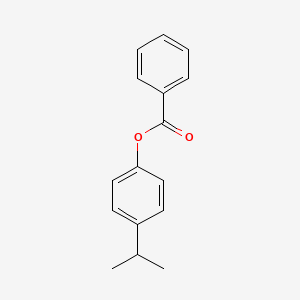
(3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate
Descripción general
Descripción
(3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two aromatic rings, each substituted with methyl and methoxy groups, connected by a propenoate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate typically involves the esterification of (3,5-dimethylphenyl)acetic acid with (E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the risk of human error and improve safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where methoxy or methyl groups can be replaced by other substituents using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation or Grignard reagents for organometallic substitution.
Major Products Formed
Oxidation: Formation of (3,5-dimethylphenyl)acetic acid and (2,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of (3,5-dimethylphenyl)propan-1-ol and (2,5-dimethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their functions. For example, the methoxy groups can participate in hydrogen bonding with amino acid residues in the active site, while the aromatic rings can engage in π-π interactions with aromatic residues.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-dimethylphenyl) (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- (3,5-dimethylphenyl) (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate
- (3,5-dimethylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Uniqueness
(3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate is unique due to the specific positioning of the methoxy groups on the aromatic rings This arrangement can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds
Propiedades
IUPAC Name |
(3,5-dimethylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-9-14(2)11-17(10-13)23-19(20)8-5-15-12-16(21-3)6-7-18(15)22-4/h5-12H,1-4H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDFWVAJOGDPO-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-5-nitrobenzaldehyde {6-[(4-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B3872646.png)
![5-AMINO-3-[(Z)-1-CYANO-2-(2,3-DICHLOROPHENYL)-1-ETHENYL]-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B3872652.png)
![4-[(5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]benzenesulfonamide](/img/structure/B3872663.png)
![4-[(Z)-[(CARBAMOYLAMINO)IMINO]METHYL]-2-METHOXYPHENYL 2-CHLORO-4,5-DIFLUOROBENZOATE](/img/structure/B3872671.png)
![4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B3872676.png)
![[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]urea](/img/structure/B3872684.png)
![3,4-dichloro-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3872692.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-methylphenyl)acetamide]](/img/structure/B3872697.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]propanehydrazide](/img/structure/B3872703.png)

![2-(3,4-dimethylphenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3872724.png)

![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B3872744.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B3872749.png)
